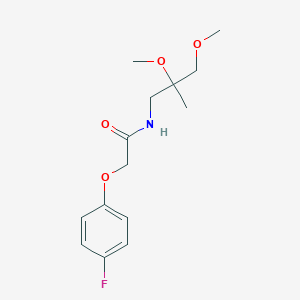
3-((difluoromethyl)thio)-5-(phenoxymethyl)-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the difluoromethylthio group, phenoxymethyl group, and 1,2,4-triazole ring would all contribute to the overall structure. Unfortunately, without more specific information or computational modeling, it’s difficult to predict the exact structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For instance, the difluoromethyl group can participate in various reactions, such as nucleophilic substitutions . The 1,2,4-triazole ring is often involved in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the difluoromethyl group could influence the compound’s polarity, boiling point, and reactivity .Scientific Research Applications
Difluoromethyl Bioisostere Applications
The difluoromethyl group in compounds like 3-((difluoromethyl)thio)-5-(phenoxymethyl)-4H-1,2,4-triazol-4-amine is being studied for its potential as a bioisostere. This group acts as a lipophilic hydrogen bond donor, which may mimic the behavior of hydroxyl, thiol, or amine groups in biological systems. Research by Zafrani et al. (2017) focuses on understanding the druglike properties, hydrogen bonding, and lipophilicity of compounds with difluoromethyl groups. Their findings are crucial in designing drugs that include this moiety (Zafrani et al., 2017).
Aminomethylation Reactions
The aminomethylation of 1,2,4-triazole derivatives, similar to the structure of 3-((difluoromethyl)thio)-5-(phenoxymethyl)-4H-1,2,4-triazol-4-amine, is another area of interest. Research conducted by Shegal and Postovskii (1965) revealed that this reaction involves the nitrogen atom of the thioamide group, leading to the formation of salts with secondary amines. This type of chemical reaction is significant in modifying the properties of these compounds for various applications (Shegal & Postovskii, 1965).
Metal Complex Formation
The ability to form metal complexes is another significant application. Studies on compounds similar to 3-((difluoromethyl)thio)-5-(phenoxymethyl)-4H-1,2,4-triazol-4-amine, such as those involving 1,2,4-triazole Schiff bases, have shown the formation of various metal complexes. These complexes have been characterized for their structural properties, providing insights into potential applications in catalysis and material science. Research by Sancak et al. (2007) exemplifies this, where they synthesized and characterized complexes involving Cu(II), Ni(II), and Fe(II) (Sancak et al., 2007).
properties
IUPAC Name |
3-(difluoromethylsulfanyl)-5-(phenoxymethyl)-1,2,4-triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N4OS/c11-9(12)18-10-15-14-8(16(10)13)6-17-7-4-2-1-3-5-7/h1-5,9H,6,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYKKGVGPSFWOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(N2N)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(difluoromethyl)sulfanyl]-5-(phenoxymethyl)-4H-1,2,4-triazol-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

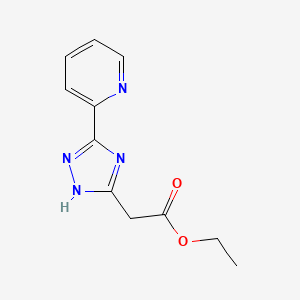
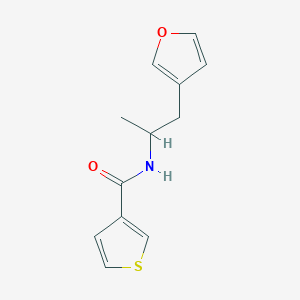
![2-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2564688.png)
![3-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2564689.png)
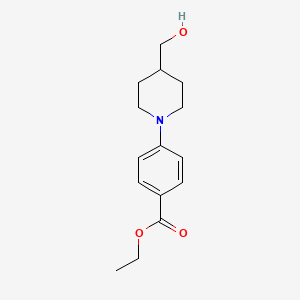

![Methyl 4-[(4-bromo-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2564697.png)
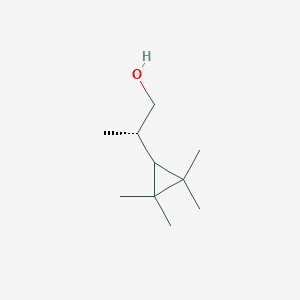
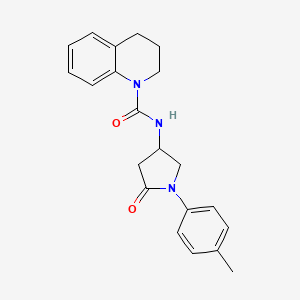
![N-(1-cyano-1-methylethyl)-2-{2-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholin-4-yl}-N-methylacetamide](/img/structure/B2564703.png)

![1-[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2564706.png)
methanone](/img/structure/B2564707.png)
